

what is the structure of Azido-PEG1-Val-Cit-OH

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Compound of Interest

Compound Name: Azido-PEG1-Val-Cit-OH

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An In-depth Technical Guide to the Structure of **Azido-PEG1-Val-Cit-OH**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure of **Azido-PEG1-Val-Cit-OH**, a key bifunctional linker used in the development of Antibody-Drug Conjugates (ADCs). Understanding the specific arrangement of its constituent parts is crucial for its application in targeted drug delivery.

Molecular Structure Overview

Azido-PEG1-Val-Cit-OH is a multi-component molecule designed with specific functionalities at each end and a cleavable peptide unit in the middle. It is comprised of four primary components: an azido group for bio-orthogonal conjugation, a single polyethylene glycol (PEG) unit to enhance solubility, and a dipeptide composed of valine and citrulline that is selectively cleaved by lysosomal enzymes. The molecule is terminated with a carboxylic acid group.

The systematic connectivity of these units is as follows: The azido group is linked to a PEG1 spacer. This spacer is then connected to the N-terminus of a valine residue through an amide bond. The valine, in turn, is linked to a citrulline residue via a peptide bond. The C-terminus of the citrulline is a free carboxylic acid.

Component Breakdown

Azido Group (N₃)

The terminal azido group is a key functional moiety for "click chemistry." This allows for the covalent attachment of the linker to a payload molecule that has been modified with an alkyne group, forming a stable triazole ring. This bio-orthogonal reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.

PEG1 Linker (-O-CH₂-CH₂-)

The single polyethylene glycol (PEG) unit, denoted as PEG1, serves as a hydrophilic spacer. The inclusion of this PEG unit can improve the aqueous solubility of the entire ADC construct and can also provide steric hindrance, which may prevent aggregation and non-specific binding.

Valine-Citrulline (Val-Cit) Dipeptide

The Val-Cit dipeptide is a crucial element for the conditional release of the cytotoxic payload. This specific dipeptide sequence is designed to be a substrate for cathepsin B, a lysosomal protease that is often upregulated in tumor cells. Once the ADC is internalized into a target cell and trafficked to the lysosome, cathepsin B cleaves the peptide bond between the valine and citrulline residues. This cleavage event initiates the release of the conjugated drug.^[1]

Carboxylic Acid (-OH)

The terminal hydroxyl group is part of the carboxylic acid at the C-terminus of the citrulline residue.

Quantitative Data

The following table summarizes the key quantitative properties of **Azido-PEG1-Val-Cit-OH**.

Property	Value
Molecular Formula	C ₁₆ H ₂₉ N ₇ O ₆
Molecular Weight	415.44 g/mol
Purity (Typical)	>95%
Appearance	White to off-white solid
Solubility	Soluble in DMSO and DMF

Structural Diagram

The following diagram illustrates the chemical structure of **Azido-PEG1-Val-Cit-OH**, highlighting the connectivity of its functional components.

Chemical structure of **Azido-PEG1-Val-Cit-OH**.

Experimental Protocols

This document focuses on the chemical structure of **Azido-PEG1-Val-Cit-OH**. Detailed experimental protocols for the synthesis of this molecule are typically proprietary to the commercial suppliers. For methodologies regarding the use of this linker in ADC development, researchers should refer to relevant scientific literature on ADC conjugation and payload release assays.

Applications in Drug Development

The unique structural features of **Azido-PEG1-Val-Cit-OH** make it a valuable tool in the field of targeted cancer therapy. Its application as a cleavable linker in ADCs allows for the specific delivery of potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity and improving the therapeutic index of the drug. The presence of the azido group provides a versatile handle for the attachment of a wide range of payloads through click chemistry, offering flexibility in the design and synthesis of novel ADCs.

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References

- 1. Azido-PEG1-Val-Cit-PAB-OH, ADC linker, 2055041-40-0 | BroadPharm [broadpharm.com]
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